2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine

Stability Storage Procurement

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused triazole-pyridine core substituted with bromine at the 2-position and chlorine at the 6-position. This compound serves as a crucial building block in medicinal chemistry and agrochemical research, primarily for the construction of more complex molecules.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1782238-57-6
Cat. No. B1380380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
CAS1782238-57-6
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN2C=C1Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H
InChIKeyFBUHJKIORPIVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1782238-57-6) for R&D: Key Procurement Specifications


2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused triazole-pyridine core substituted with bromine at the 2-position and chlorine at the 6-position . This compound serves as a crucial building block in medicinal chemistry and agrochemical research, primarily for the construction of more complex molecules [1]. The strategic placement of halogen atoms on the [1,2,4]triazolo[1,5-a]pyridine scaffold is essential for enabling downstream functionalization and for exploring structure-activity relationships (SAR) [2].

Why 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1782238-57-6) Cannot Be Replaced by a Generic Halogenated Triazolopyridine


The simple substitution of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine with another bromo-chloro triazolopyridine isomer, such as the 6-bromo-2-chloro regioisomer (CAS 1260667-73-9), is not scientifically valid. Even though both compounds share the same molecular formula and molecular weight, the precise location of the halogen atoms dictates their reactivity and stability . As demonstrated by the differing recommended storage conditions, these regioisomers are distinct chemical entities with unique physical properties that will lead to divergent outcomes in chemical synthesis and biological assays, thereby compromising experimental reproducibility .

Quantitative Comparative Evidence for 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1782238-57-6)


Regioisomeric Stability and Storage Advantage Over the 6-Bromo-2-Chloro Isomer

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (target compound) exhibits superior ambient stability compared to its regioisomer, 6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1260667-73-9). Vendor specifications indicate that the target compound requires only standard storage in a 'cool, dry place' for long-term preservation . In contrast, the 6-bromo-2-chloro regioisomer is specified to be stored at -20°C under a nitrogen atmosphere, indicative of increased thermal or oxidative sensitivity .

Stability Storage Procurement Logistics

Differential Reactivity in Cross-Coupling Reactions for Medicinal Chemistry

The 2-bromo substituent on the triazole ring of the target compound is strategically positioned for participation in metal-catalyzed cross-coupling reactions, a key transformation in drug discovery [1]. While no direct kinetic comparison is available, class-level inference supports that the 2-position of the [1,2,4]triazolo[1,5-a]pyridine scaffold is more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed reactions than the pyridine ring positions found on regioisomers [2]. This site-specific reactivity allows for selective functionalization, a feature not guaranteed with regioisomers like 6-bromo-2-chloro- or 8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine, where the bromine is on the pyridine ring.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Block

Established Purity Benchmark for Reproducible Research

Commercial availability of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is standardized at a minimum purity specification of 95%, as confirmed by multiple reputable suppliers including AKSci and CymitQuimica . This establishes a clear and consistent benchmark for procurement, ensuring that the starting material for any synthetic sequence meets a defined level of quality. While other analogs may be offered, this consistent 95% purity specification for the target compound provides a reliable foundation for reproducible experimental outcomes, particularly in sensitive biological assays where impurities can confound results.

Quality Control Purity Reproducibility Procurement

Key Research and Industrial Applications for 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1782238-57-6) Based on Differential Evidence


High-Throughput Medicinal Chemistry Campaigns with Simplified Logistics

This compound is ideal for high-throughput medicinal chemistry efforts where logistical simplicity is paramount. Its stability under ambient storage conditions, as evidenced by vendor specifications, allows for integration into automated synthesis platforms and compound management systems without the need for specialized cold storage or inert atmosphere handling. This directly reduces the operational complexity and cost associated with large-scale library synthesis .

Selective Functionalization for Kinase Inhibitor Synthesis

Given the prevalence of triazolopyridine cores in kinase inhibitor patents, this compound is particularly suited for the targeted synthesis of new kinase inhibitors [1]. The strategic placement of the bromine atom at the 2-position of the triazole ring is expected to facilitate selective palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse chemical moieties at a key pharmacophoric position, as inferred from class-level chemical principles [2].

Reproducible SAR Studies in Agrochemical Research

The consistent and verifiable 95% purity benchmark across multiple vendors makes this compound an excellent choice for rigorous structure-activity relationship (SAR) studies in agrochemical development [3]. Researchers can be confident that any observed biological activity or synthetic yield variations are due to the intended structural modifications rather than impurities in the starting material, thereby ensuring the integrity and reproducibility of the research data .

Academic Research Focused on Heterocyclic Chemistry Methodology

This compound serves as a well-defined, stable, and commercially available substrate for developing and testing new synthetic methodologies on the triazolopyridine scaffold. Its consistent purity and favorable storage profile make it a practical and reliable starting point for academic groups exploring novel reactions, such as C-H activation or photoredox catalysis, without the added variable of compound degradation or impurity interference .

Technical Documentation Hub

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